Etofylline clofibrate
Vue d'ensemble
Description
Etofylline clofibrate, also known as Etofibrate, is a fibrate produced by the combination of clofibrate ester linked to niacin . These components separate in the body slowly, allowing for pharmacokinetics similar to controlled-release formulations . It is used for the treatment of various types of hyperlipidemia and the resulting hyperuricemia .
Synthesis Analysis
The synthesis of Etofylline clofibrate involves the suspension of 2- (p-chlorophenoxy)isobutyric acid and 7-hydroxyethyltheophylline together in xylene .Molecular Structure Analysis
Etofylline clofibrate has a molecular formula of C19H21ClN4O5 and a molecular weight of 420.85 . It contains a total of 52 bonds, including 31 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aliphatic), 1 urea (-thio) derivative, 1 imide (-thio), 1 ether (aromatic), and 1 Imidazole .Chemical Reactions Analysis
Etofylline clofibrate is practically insoluble in water at pH values ranging from 2 to 7.4 and in human serum . A very low dissolution rate of the drug from the capsule preparation was found in artificial gastric and intestinal fluid, along with little cleavage to the individual components clofibric acid and etofylline .Physical And Chemical Properties Analysis
Etofylline clofibrate has a melting point of 133-135°C and a boiling point of 615.8±65.0 °C . Its density is 1.3758 (rough estimate) and refractive index is 1.6500 (estimate) . It is stored at -20°C .Applications De Recherche Scientifique
Hypolipidemic Effects and Liver Physiology
Etofylline clofibrate, like other clofibrate derivatives, has been investigated for its hypolipidemic properties and associated physiological effects. Studies have shown that clofibrate and related compounds can induce hepatomegaly and peroxisome proliferation in animal models. Such effects are tied to the drug's ability to modify lipid metabolism pathways and are considered a marker for the evaluation of potential hepatotoxicity and carcinogenicity (Reddy, Azarnoff, & Hignite, 1980; Svoboda & Azarnoff, 1979).
Metabolic Implications
The metabolic implications of etofylline clofibrate have been explored, particularly its impact on mitochondrial levels and biodegradation processes. Perturbations in mitochondrial levels by clofibrate suggest alterations in cellular energy dynamics and metabolism. Additionally, the biodegradation of clofibrate and its metabolites, including etofylline clofibrate, indicates environmental persistence and the biological capacity to process these compounds, with implications for their environmental impact and potential toxicity (Lipsky & Pedersen, 1982; Salgado et al., 2012).
Therapeutic Potential and Pharmacokinetics
Exploring etofylline clofibrate's therapeutic potential involves understanding its pharmacokinetic behavior and interaction with biological molecules. For instance, its binding parameters with serum albumin and effects on various metabolic pathways provide insights into its mechanism of action and potential therapeutic applications beyond its primary use as a hypolipidemic agent. These aspects highlight the complex interplay between etofylline clofibrate, cellular processes, and its pharmacodynamic properties (Nazareth et al., 1974).
Environmental and Biodegradation Perspectives
The environmental persistence and biodegradation of clofibric acid, a related compound, have been subjects of study, shedding light on the ecological impact of etofylline clofibrate and similar drugs. Understanding the microbial degradation pathways and environmental fate of these compounds is crucial for assessing their long-term environmental effects and for developing strategies to mitigate potential risks associated with their widespread use and disposal (Ungureanu, Favier, & Bahrim, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O5/c1-19(2,29-13-7-5-12(20)6-8-13)17(26)28-10-9-24-11-21-15-14(24)16(25)23(4)18(27)22(15)3/h5-8,11H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAKGJDISSNVPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023032 | |
Record name | Etofylline clofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Etofylline clofibrate | |
CAS RN |
54504-70-0 | |
Record name | Theofibrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54504-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Theofibrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054504700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THEOFIBRATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etofylline clofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etofylline clofibrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THEOFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14UH1JQP6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.